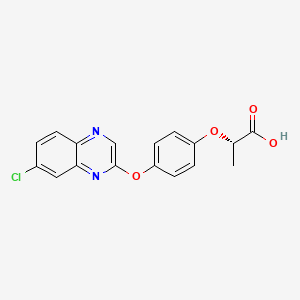
Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- is a complex organic compound with a molecular formula of C22H22ClN3O5 and a molecular weight of 443.88 g/mol . This compound is characterized by the presence of a quinoxaline ring, a phenoxy group, and a propanoic acid moiety, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoxaline Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.
Introduction of the Chlorine Atom: Chlorination of the quinoxaline ring is performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Phenoxy Group: This step involves the nucleophilic substitution reaction between the chlorinated quinoxaline and a phenol derivative.
Formation of the Propanoic Acid Moiety: The final step includes the esterification or amidation reaction to introduce the propanoic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the phenoxy and quinoxaline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline dioxides, while reduction can produce quinoxaline derivatives with reduced functional groups .
Scientific Research Applications
Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- involves its interaction with specific molecular targets and pathways. The quinoxaline ring is known to interact with DNA and proteins, potentially inhibiting key enzymes and disrupting cellular processes. The phenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2-(4-((7-chloroquinoxalin-2-yl)oxy)phenoxy)-, methyl ester
- Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, ethyl ester
Uniqueness
Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- stands out due to its specific stereochemistry (2S configuration), which can significantly influence its biological activity and interactions with molecular targets. This unique configuration may result in enhanced selectivity and potency compared to its analogs .
Properties
CAS No. |
157542-92-2 |
|---|---|
Molecular Formula |
C17H13ClN2O4 |
Molecular Weight |
344.7 g/mol |
IUPAC Name |
(2S)-2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid |
InChI |
InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16/h2-10H,1H3,(H,21,22)/t10-/m0/s1 |
InChI Key |
NUQZXROIVGBRGR-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


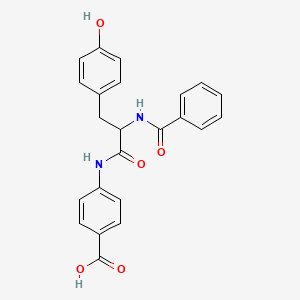
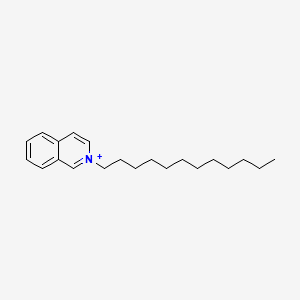
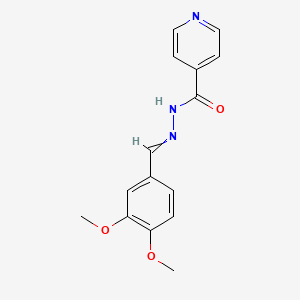
![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5R,6S)-4,5-Dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B10763130.png)
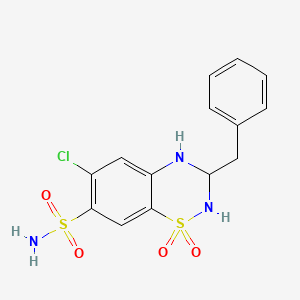

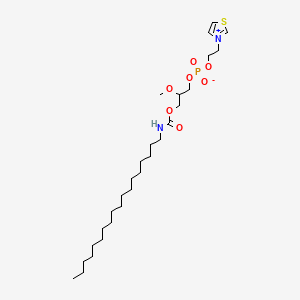

![4-[(R)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B10763202.png)
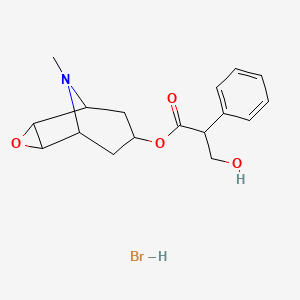
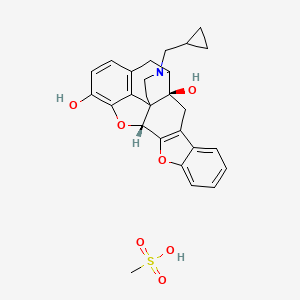
![(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid](/img/structure/B10763217.png)
![N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide](/img/structure/B10763220.png)
![hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B10763224.png)
